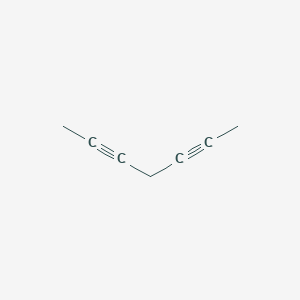
Hepta-2,5-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-2,5-diyne, also known as 2,5-Heptadiyne, is an organic compound with the molecular formula C7H8. It is characterized by the presence of two triple bonds located at the second and fifth positions of the heptane chain. This compound is part of the alkyne family and is known for its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hepta-2,5-diyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions. For instance, the reaction between 1-bromo-2-pentyne and acetylene in the presence of a palladium catalyst can yield this compound. The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, this compound can be produced through the dehydrohalogenation of 2,5-dibromoheptane. This process involves the elimination of hydrogen bromide (HBr) from 2,5-dibromoheptane using a strong base such as potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Análisis De Reacciones Químicas
Types of Reactions: Hepta-2,5-diyne undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form heptane using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: this compound can undergo halogenation reactions where halogens like chlorine or bromine are added to the triple bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of heptane.
Substitution: Formation of dihalogenated heptanes.
Aplicaciones Científicas De Investigación
Hepta-2,5-diyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: this compound is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Hepta-2,5-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These triple bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Hepta-2,5-diyne can be compared with other similar compounds such as:
2,4-Hexadiyne: Similar in structure but with one less carbon atom.
2,6-Octadiyne: Similar in structure but with one more carbon atom.
2,5-Hexadiyne: Similar in structure but with one less carbon atom and different positioning of triple bonds.
Uniqueness: this compound is unique due to its specific positioning of triple bonds, which imparts distinct chemical properties and reactivity compared to other alkynes.
Propiedades
Número CAS |
50428-63-2 |
|---|---|
Fórmula molecular |
C7H8 |
Peso molecular |
92.14 g/mol |
Nombre IUPAC |
hepta-2,5-diyne |
InChI |
InChI=1S/C7H8/c1-3-5-7-6-4-2/h7H2,1-2H3 |
Clave InChI |
CQHCAIMBXUVPQM-UHFFFAOYSA-N |
SMILES canónico |
CC#CCC#CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


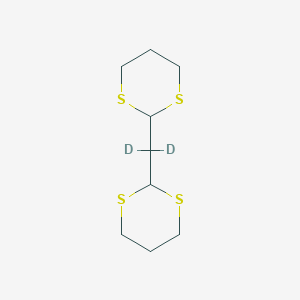
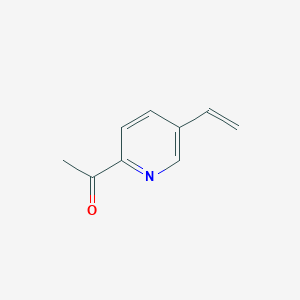
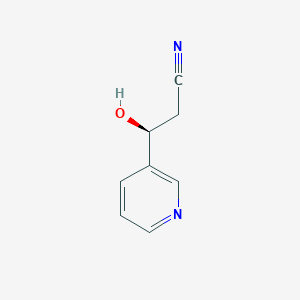
![[1,3]Oxazepino[3,2-a]benzimidazole](/img/structure/B13806987.png)
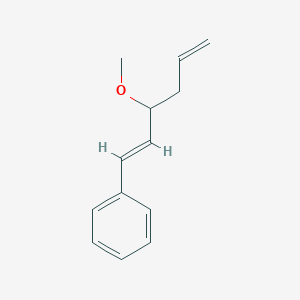
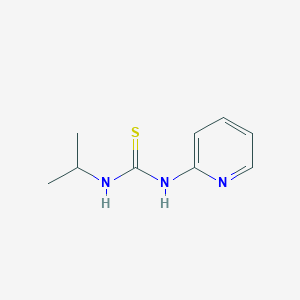
![Sodium 4-[[4-chloro-6-isopropoxy-1,3,5-triazin-2-yl]amino]-2-[[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulphonate](/img/structure/B13806996.png)
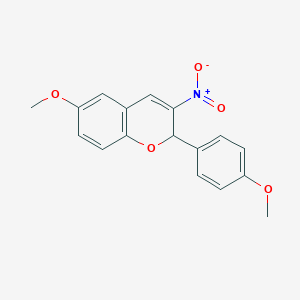
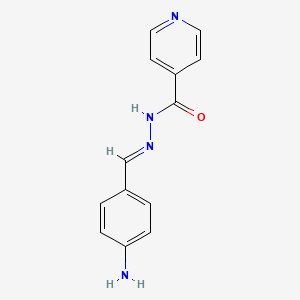


![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)

